Cas no 16576-23-1 (1-benzoylisoquinoline)

1-Benzoylisoquinoline is a heterocyclic organic compound featuring a benzoyl group attached to the isoquinoline scaffold. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework and electron-rich nature facilitate diverse functionalization, enabling applications in ligand design and medicinal chemistry. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its versatility as a building block allows for the development of complex molecules, particularly in the synthesis of alkaloid derivatives and bioactive compounds. Researchers value 1-benzoylisoquinoline for its predictable reactivity and compatibility with various catalytic systems.
1-benzoylisoquinoline structure
1-benzoylisoquinoline structure
Product Name:1-benzoylisoquinoline
CAS No:16576-23-1
MF:C16H11NO
MW:233.264643907547
CID:222629
PubChem ID:24861953
Update Time:2025-06-08

1-benzoylisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinolin-1-yl(phenyl)methanone
    • 1-BENZOYLISOCHINOLIN
    • 1-isoquinolinyl phenyl ketone
    • Methanone,1-isoquinolinylphenyl-
    • (1-Isochinolinyl)phenylketon
    • (isoquinolin-1-yl)(phenyl)methanone
    • 1-benzoyl isoquinoline
    • 1-isoquinolinyl(phenyl)methanone
    • isoquinolin-1-yl phenyl ketone
    • AKOS BBS-00001134
    • 1-BENZOYLISOQUINOLINE
    • 1-BENZOYLISOQUINOLINE 98%
    • FT-0607382
    • Oprea1_449028
    • SR-01000104325
    • AKOS000267139
    • SCHEMBL5084291
    • 1-Isoquinolinyl phenyl ketone, 98%
    • SR-01000104325-1
    • 16576-23-1
    • 1-ISOQUINOLINYLPHENYLKETONE
    • F1061-0025
    • NSC-131470
    • HMS2559L07
    • Oprea1_473081
    • J-010226
    • Enamine_001931
    • NSC131470
    • SMR000254817
    • DTXSID20864702
    • benzeylisoquinoline
    • Z56174630
    • AF-399/25108062
    • MLS000388644
    • SR-01000104325-3
    • HMS1399H17
    • CHEMBL553669
    • HS-6186
    • STL228092
    • 1-benzoylisoquinoline
    • MDL: MFCD00134167
    • Inchi: 1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
    • InChI Key: MDWCIKACMBMJFA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C2C=CC=CC=2C=CN=1

Computed Properties

  • Exact Mass: 233.08400
  • Monoisotopic Mass: 233.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30A^2

Experimental Properties

  • Color/Form: Off white powder
  • Density: 1.196
  • Melting Point: 76-79 °C (lit.)
  • Boiling Point: 418.5°C at 760 mmHg
  • Flash Point: 212.9°C
  • Refractive Index: 1.66
  • PSA: 29.96000
  • LogP: 3.46580
  • Solubility: Not determined

1-benzoylisoquinoline Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

1-benzoylisoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-benzoylisoquinoline Pricemore >>

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1-benzoylisoquinoline Related Literature

Additional information on 1-benzoylisoquinoline

Recent Advances in the Study of 1-Benzoylisoquinoline (CAS: 16576-23-1) in Chemical Biology and Pharmaceutical Research

1-Benzoylisoquinoline (CAS: 16576-23-1) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic scaffold, characterized by a benzoyl group attached to an isoquinoline core, has been explored for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and developing novel derivatives with enhanced efficacy and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer potential of 1-benzoylisoquinoline derivatives against a panel of cancer cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, identifying several compounds with sub-micromolar IC50 values. Molecular docking studies revealed that these derivatives interact with key residues in the ATP-binding pocket of protein kinases, suggesting a potential mechanism involving kinase inhibition. These findings highlight the scaffold's versatility as a starting point for developing targeted cancer therapies.

In the realm of antimicrobial research, a team from the University of Cambridge recently reported (2024) on the potent activity of 1-benzoylisoquinoline derivatives against drug-resistant bacterial strains. The lead compound exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL, while showing minimal toxicity to mammalian cells. Structure-activity relationship (SAR) analysis demonstrated that the benzoyl moiety plays a critical role in membrane penetration and target binding, providing valuable insights for further optimization.

Pharmacokinetic studies of 1-benzoylisoquinoline have also seen significant progress. A recent ACS Pharmacology & Translational Science publication (2024) detailed the development of radiolabeled analogs for in vivo tracking. Using carbon-14 labeled 1-benzoylisoquinoline (16576-23-1), researchers were able to demonstrate favorable blood-brain barrier penetration in rodent models, opening new possibilities for central nervous system (CNS) drug development. The compound showed a terminal half-life of 8.2 hours in plasma and good oral bioavailability (62%), making it an attractive candidate for further development.

The synthetic chemistry of 1-benzoylisoquinoline has also evolved significantly. A breakthrough paper in Organic Letters (2023) described a novel, high-yielding (85%) one-pot synthesis method using palladium-catalyzed cyclization. This advancement addresses previous challenges in large-scale production and has enabled more extensive biological evaluation of this promising scaffold. The new synthetic route also allows for easier introduction of diverse substituents, facilitating the exploration of structure-activity relationships.

Looking forward, the 1-benzoylisoquinoline scaffold presents numerous opportunities for drug discovery. Current research directions include the development of dual-acting compounds that combine kinase inhibition with other mechanisms, such as HDAC inhibition or immune modulation. Several pharmaceutical companies have included 1-benzoylisoquinoline derivatives in their preclinical pipelines, with the most advanced candidates expected to enter Phase I clinical trials within the next two years. The continued exploration of this versatile scaffold promises to yield important therapeutic candidates across multiple disease areas.

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